molecular formula C15H18ClN5O2 B5427687 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]methanone

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]methanone

Cat. No.: B5427687
M. Wt: 335.79 g/mol
InChI Key: NNCZSXSFKMLUFD-KGLIPLIRSA-N
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Description

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a triazole ring, and a methanone group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]methanone typically involves multiple steps, including the formation of the piperidine and triazole rings, followed by their coupling. Common reagents used in these reactions include various chlorinating agents, amines, and methoxy compounds. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Methyl 4-aminobenzoate: A benzoate derivative with an amino group.

Uniqueness

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]methanone is unique due to its specific stereochemistry and combination of functional groups, which provide distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5O2/c1-23-14-7-20(5-4-13(14)17)15(22)11-3-2-10(6-12(11)16)21-8-18-19-9-21/h2-3,6,8-9,13-14H,4-5,7,17H2,1H3/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCZSXSFKMLUFD-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1N)C(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1N)C(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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